2-Bromo-1-(bromomethyl)-3-methylbenzene

Catalog No.
S1911195
CAS No.
66790-58-7
M.F
C8H8Br2
M. Wt
263.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(bromomethyl)-3-methylbenzene

CAS Number

66790-58-7

Product Name

2-Bromo-1-(bromomethyl)-3-methylbenzene

IUPAC Name

2-bromo-1-(bromomethyl)-3-methylbenzene

Molecular Formula

C8H8Br2

Molecular Weight

263.96 g/mol

InChI

InChI=1S/C8H8Br2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3

InChI Key

OAMPZQBTXRQKCX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)CBr)Br

Canonical SMILES

CC1=C(C(=CC=C1)CBr)Br

2-Bromo-1-(bromomethyl)-3-methylbenzene is an organic compound characterized by the molecular formula C8H8Br2C_8H_8Br_2. It is a derivative of toluene, featuring two bromine atoms substituted at the 2nd and 1st positions of the benzene ring, along with a methyl group at the 3rd position. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂) under appropriate conditions.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, facilitating the synthesis of more complex structures.
  • Coupling Reactions: It can participate in metal-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with boronic acids to yield biaryl compounds.

These reactions highlight the compound's utility in synthetic organic chemistry.

While specific biological activities of 2-Bromo-1-(bromomethyl)-3-methylbenzene are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of bromine substituents can enhance biological activity due to their ability to influence molecular interactions and stability. Further research is needed to explore its potential pharmacological applications.

The synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene typically involves:

  • Bromination of 3-methylbenzyl bromide: This method utilizes bromine (Br₂) in the presence of catalysts like iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions are carefully controlled to achieve selective bromination at the desired positions on the benzene ring.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to scale up production, allowing for better control over reaction parameters such as temperature and pressure, which leads to improved yields and purity.

This compound serves various roles in scientific research and industry:

  • Organic Synthesis: It acts as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: It is utilized in developing pharmaceutical compounds and drug candidates.
  • Material Science: As a building block for synthesizing polymers and advanced materials, it finds applications in creating innovative materials.

Interaction studies involving 2-Bromo-1-(bromomethyl)-3-methylbenzene focus on its reactivity with various nucleophiles and organometallic reagents. These studies are crucial for understanding its behavior in different chemical environments and its potential uses in drug development and material science. The reactivity profile indicates potential pathways for introducing diverse functional groups into larger molecular frameworks.

Several compounds share structural similarities with 2-Bromo-1-(bromomethyl)-3-methylbenzene. Notable examples include:

Compound NameStructural Features
2-Bromo-1-(bromomethyl)benzeneLacks the methyl group at the 3rd position
1-Bromo-2-(bromomethyl)-4-methylbenzeneBromine atoms and methyl group at different positions
3-Bromo-1-(bromomethyl)-2-methylbenzeneRearranged positions of bromine atoms and methyl group

Uniqueness

The uniqueness of 2-Bromo-1-(bromomethyl)-3-methylbenzene lies in its specific substitution pattern. This configuration imparts distinct reactivity and properties compared to its isomers, making it particularly valuable for organic synthesis and various industrial applications. Its ability to undergo diverse chemical transformations while maintaining stability under certain conditions enhances its utility in research and development contexts.

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

2-bromo-3-methylbenzylbromide

Dates

Modify: 2023-08-16

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